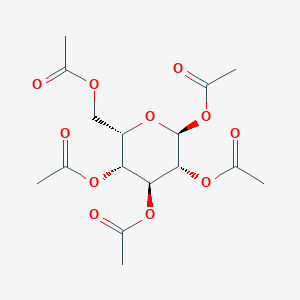

PENTA-O-ACETYL-A-L-IDOPYRANOSE

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S,3R,4S,5R,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O11/c1-7(17)22-6-12-13(23-8(2)18)14(24-9(3)19)15(25-10(4)20)16(27-12)26-11(5)21/h12-16H,6H2,1-5H3/t12-,13+,14-,15+,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTITAGPBXDDGR-ZVDSWSACSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of PENTA-O-ACETYL-α-L-IDOPYRANOSE

Abstract

This technical guide provides a comprehensive overview of the chemical properties of Penta-O-acetyl-α-L-idopyranose, a key synthetic intermediate in carbohydrate chemistry. L-Idose, a C-5 epimer of D-glucose, is a rare sugar and a crucial component of glycosaminoglycans such as heparin and dermatan sulfate.[1] The peracetylated form, Penta-O-acetyl-α-L-idopyranose, serves as a versatile building block for the synthesis of these biologically significant molecules. This guide delves into its synthesis, chemical reactivity with a focus on glycosylation, conformational analysis, and analytical characterization, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of an Epimeric Outlier

In the vast landscape of monosaccharides, L-idose stands out as a structural anomaly. As the C-5 epimer of the ubiquitous D-glucose, its unique stereochemistry imparts significant conformational flexibility to the pyranose ring. This characteristic is of profound biological importance, particularly in the context of glycosaminoglycans (GAGs), where L-iduronic acid (the oxidized form of L-idose) residues play a pivotal role in mediating protein-carbohydrate interactions.[1]

However, the scarcity of L-idose from natural sources necessitates its chemical synthesis. Penta-O-acetyl-α-L-idopyranose emerges as a critical, shelf-stable intermediate in this endeavor. The acetyl protecting groups not only facilitate purification and characterization but also modulate the reactivity of the anomeric center, making it a valuable glycosyl donor for the assembly of complex oligosaccharides. This guide aims to provide a detailed exploration of the chemical properties of this important molecule, grounded in established synthetic and analytical principles.

Physicochemical Properties

A summary of the key physicochemical properties of Penta-O-acetyl-α-L-idopyranose is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 16299-15-3 | [2][3] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [2][3] |

| Molecular Weight | 390.34 g/mol | [2][3] |

| Appearance | White Crystalline Solid | [3] |

| Solubility | Soluble in water, methanol, ethanol, and acetone. | [3] |

| Melting Point | 94-96 °C | [3] |

| Storage Conditions | Store at < -15°C | [3] |

| Optical Rotation [α]D | Data not available in the searched literature. |

Synthesis of Penta-O-acetyl-α-L-idopyranose: A Journey of Epimeric Inversion

The synthesis of L-idose derivatives typically commences from readily available D-glucose precursors, requiring a key epimerization step at the C-5 position. One efficient route involves the hydroboration of an enol ether derived from a D-glucofuranose derivative, followed by hydrolysis and acetolysis of a 1,6-anhydro-β-L-idopyranose intermediate.[1]

The causality behind this multi-step approach lies in the need for precise stereochemical control. The initial furanose ring structure of the D-glucose starting material allows for the selective modifications necessary to invert the stereocenter at C-5. The formation of the rigid 1,6-anhydro intermediate locks the pyranose ring in a conformation that facilitates the final peracetylation to yield the desired α-L-anomer.

Representative Synthetic Workflow:

The following diagram illustrates a plausible synthetic pathway from a protected D-glucose derivative to Penta-O-acetyl-α-L-idopyranose.

Caption: Synthetic pathway from a D-glucose derivative to Penta-O-acetyl-α-L-idopyranose.

Experimental Protocol: Acetolysis of 1,6-Anhydro-β-L-idopyranose

The final step in the synthesis, the acetolysis of the 1,6-anhydro intermediate, is crucial for introducing the acetyl groups and establishing the anomeric configuration.

Self-Validating System: This protocol is designed to be self-validating through rigorous in-process monitoring and final product characterization.

-

Reaction Setup: A solution of 1,6-anhydro-β-L-idopyranose in a mixture of acetic anhydride and acetic acid is prepared in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or perchloric acid, is carefully added to the cooled reaction mixture. The catalyst facilitates the cleavage of the anhydro bridge and the subsequent acetylation.

-

Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane). The disappearance of the starting material and the appearance of a new spot corresponding to the product indicate the reaction's progression. Complete consumption of the starting material is the primary validation checkpoint.

-

Workup: Upon completion, the reaction is quenched by pouring the mixture into ice-water. This hydrolyzes the excess acetic anhydride. The aqueous layer is then extracted with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Purification: The combined organic layers are washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a brine wash. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Final Product Characterization: The crude product is purified by column chromatography on silica gel. The structure and purity of the final Penta-O-acetyl-α-L-idopyranose are confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).

Chemical Reactivity: A Versatile Glycosyl Donor

The peracetylated nature of Penta-O-acetyl-α-L-idopyranose renders it a moderately reactive glycosyl donor. The electron-withdrawing acetyl groups "disarm" the pyranose ring, making it less prone to spontaneous anomerization but requiring activation for glycosylation reactions.

Glycosylation Reactions:

The formation of a glycosidic bond using Penta-O-acetyl-α-L-idopyranose typically involves the activation of the anomeric center with a Lewis acid promoter.

Caption: General scheme for a glycosylation reaction using Penta-O-acetyl-α-L-idopyranose.

The stereochemical outcome of the glycosylation is influenced by several factors:

-

Neighboring Group Participation: The acetyl group at C-2 can participate in the reaction, leading to the formation of an acetoxonium ion intermediate. This intermediate typically directs the incoming nucleophile (the acceptor) to the opposite face, resulting in the formation of a 1,2-trans glycosidic linkage.

-

Solvent Effects: The polarity of the solvent can influence the stability of the oxocarbenium ion intermediate and the degree of neighboring group participation.

-

Promoter Choice: The nature of the Lewis acid promoter can affect the reaction rate and, in some cases, the stereoselectivity.

-

Acceptor Nucleophilicity: The reactivity of the acceptor alcohol plays a crucial role in the overall efficiency of the glycosylation reaction.

It has been observed that fusion of Penta-O-acetyl-α-L-idopyranose with various phenols using zinc chloride as a catalyst predominantly yields the α-anomer.[1]

Conformational Analysis: A Flexible Ring System

The pyranose ring of L-idose derivatives is known for its conformational flexibility, a direct consequence of its unique stereochemistry. Unlike D-glucose, which strongly prefers the ⁴C₁ chair conformation, L-idose derivatives can exist in equilibrium between multiple chair and boat/skew-boat conformations.

The conformational equilibrium is influenced by the nature and orientation of the substituents on the pyranose ring. In the case of Penta-O-acetyl-α-L-idopyranose, the bulky acetyl groups will have a significant impact on the relative energies of the different conformers.

Caption: Conformational equilibrium of the L-idopyranose ring.

Analytical Characterization

The definitive characterization of Penta-O-acetyl-α-L-idopyranose relies on a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. The chemical shifts of the ring protons and the coupling constants between them are particularly informative for determining the stereochemistry and conformation of the pyranose ring. While specific data for the α-L-ido isomer is not available in the searched literature, one would expect the anomeric proton to appear as a characteristic downfield signal.

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The chemical shifts of the carbon atoms in the pyranose ring and the acetyl groups provide further confirmation of the structure.

A comprehensive assignment of ¹H and ¹³C NMR spectra for D-glucopyranosyl-D-glucopyranosides has been performed, and similar methodologies could be applied to Penta-O-acetyl-α-L-idopyranose.[4]

Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural elucidation. The expected molecular ion peak for Penta-O-acetyl-α-L-idopyranose would correspond to its molecular weight of 390.34 g/mol .

Conclusion and Future Perspectives

Penta-O-acetyl-α-L-idopyranose is a cornerstone of synthetic carbohydrate chemistry, providing a gateway to the rare and biologically important L-idose scaffold. Its synthesis, while challenging due to the required epimerization, is achievable through established multi-step sequences. As a glycosyl donor, its reactivity can be harnessed to construct complex oligosaccharides, although careful optimization of reaction conditions is necessary to control stereoselectivity.

The conformational flexibility of the L-idopyranose ring system, a defining feature of this molecule, warrants further investigation through detailed spectroscopic and computational studies. A deeper understanding of its conformational landscape will undoubtedly aid in the rational design of glycosylation reactions and the development of novel glycomimetics with tailored biological activities. As research into the roles of glycosaminoglycans in health and disease continues to expand, the importance of versatile building blocks like Penta-O-acetyl-α-L-idopyranose is set to grow, solidifying its place as an indispensable tool for the scientific community.

References

-

ResearchGate. (n.d.). Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (2010). Synthesis of all configurational isomers of 1,6-anhydro-2,3,4-trideoxy-2,3-epimino-4-fluoro-beta-d-hexopyranoses. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Rapid Access to 1,6-Anhydro-β- l -hexopyranose Derivatives via Domino Reaction: Synthesis of l -Allose and l -Glucose. Retrieved from [Link]

-

Thieme. (2024). Recent Progress in the Synthesis and Glycosylation of Rare Sugars. Retrieved from [Link]

-

ACS Publications. (n.d.). 1,6-Anhydro-2,3-di-O-methyl-β-L-idopyranose and 1,6-Anhydro-2,3,4-tri-O-methyl-β-L-idopyranose1. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Complete assignments of the (1)H and (13)C chemical shifts and J(H,H) coupling constants in NMR spectra of D-glucopyranose and all D-glucopyranosyl-D-glucopyranosides. PubMed. Retrieved from [Link]

-

ResearchGate. (2017). Artificial Cysteine S-Glycosylation Induced by Per-O-Acetylated Unnatural Monosacharides during Metabolic Glycan Labeling. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of Penta-O-acetyl-α-L-idopyranose

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-O-acetyl-α-L-idopyranose is a fully protected derivative of L-idose, a rare hexose that is a C-5 epimer of D-glucose. As a constituent of glycosaminoglycans such as dermatan sulfate and heparin sulfate, L-iduronic acid, the oxidized form of L-idose, plays a critical role in a wide array of biological processes, including cell signaling, anticoagulation, and viral entry. The peracetylated form of L-idopyranose serves as a key synthetic intermediate in the synthesis of glycosides and other complex carbohydrates, making its unambiguous structural characterization a prerequisite for its use in medicinal chemistry and drug development.

This technical guide provides a comprehensive overview of the methodologies and analytical strategies employed in the structural elucidation of penta-O-acetyl-α-L-idopyranose. We will delve into the synthetic rationale, purification strategies, and the detailed interpretation of spectroscopic data, with a particular focus on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is intended to serve as a practical resource for researchers engaged in carbohydrate synthesis and analysis.

Synthesis and Purification

The synthesis of penta-O-acetyl-α-L-idopyranose typically starts from a more readily available carbohydrate precursor. An efficient reported synthesis begins with 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose, which undergoes a series of transformations including hydroboration, hydrolysis, and acetolysis to yield the target molecule in a good overall yield.[1]

Experimental Protocol: Synthesis

A representative synthetic protocol involves the following key steps:

-

Starting Material: 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose.

-

Step 1: Hydroboration of an enol ether intermediate. This step is crucial for establishing the desired stereochemistry at C-5.

-

Step 2: Hydrolysis of the resulting L-idofuranosyl sugar. This removes the protecting groups at C-1 and C-2.

-

Step 3: Acetolysis of 1,6-anhydro-β-L-idopyranose. This final step introduces the acetyl groups and yields the desired penta-O-acetyl-α-L-idopyranose.

For a detailed, step-by-step synthetic procedure, readers are encouraged to consult the primary literature.[1]

Experimental Protocol: Purification

Purification of the crude product is critical to obtain material suitable for spectroscopic analysis and subsequent synthetic applications. Due to the hydrophobic nature of the acetyl protecting groups, reversed-phase high-performance liquid chromatography (HPLC) is a highly effective purification method.[2]

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of acetonitrile in water is a common mobile phase system. The gradient is optimized to ensure good separation of the desired product from any remaining starting materials or byproducts.

-

Detection: UV detection is suitable if the molecule contains a chromophore, or an Evaporative Light Scattering Detector (ELSD) can be used for universal detection of non-chromophoric compounds.

-

Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) or analytical HPLC to confirm purity.

Flash chromatography on silica gel can also be employed as a purification technique for protected carbohydrates.

Spectroscopic Analysis and Structure Elucidation

The cornerstone of structural elucidation for any organic molecule lies in the detailed analysis of its spectroscopic data. For penta-O-acetyl-α-L-idopyranose, a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry provides the necessary information to confirm its constitution, configuration, and conformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the detailed structural analysis of carbohydrates in solution. The chemical shifts (δ), coupling constants (J), and through-space correlations (NOE) provide a wealth of information about the connectivity of atoms and their spatial arrangement.

Conformational Considerations: The idopyranose ring is known for its conformational flexibility and can exist in equilibrium between different chair and skew-boat conformations.[3] The interpretation of NMR data must, therefore, take into account the conformational preferences of the molecule in the solvent used for the analysis. For acetylated idopyranose derivatives, the bulky acetyl groups can significantly influence the conformational equilibrium.

1H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule.

-

Anomeric Proton (H-1): The chemical shift and coupling constant of the anomeric proton are diagnostic of the α- or β-configuration. For an α-anomer, the anomeric proton is typically in an axial orientation, leading to a smaller coupling constant with H-2.

-

Ring Protons (H-2 to H-5): The chemical shifts and coupling patterns of the ring protons are highly dependent on their relative stereochemistry and the overall conformation of the pyranose ring.

-

Exocyclic Protons (H-6a and H-6b): These protons on the C6 carbon typically appear as a complex multiplet.

-

Acetyl Protons: The protons of the five acetyl groups will appear as sharp singlets in the upfield region of the spectrum (around 2.0-2.2 ppm).

13C NMR Spectroscopy: The carbon NMR spectrum provides information on the number and chemical environment of the carbon atoms.

-

Anomeric Carbon (C-1): The chemical shift of the anomeric carbon is also indicative of the anomeric configuration.

-

Ring Carbons (C-2 to C-5): The chemical shifts of these carbons are sensitive to the stereochemistry and conformation.

-

Exocyclic Carbon (C-6): The chemical shift of the C6 carbon.

-

Carbonyl Carbons: The carbonyl carbons of the acetyl groups will appear in the downfield region of the spectrum (around 170 ppm).

-

Methyl Carbons: The methyl carbons of the acetyl groups will appear in the upfield region (around 20-21 ppm).

2D NMR Spectroscopy: Two-dimensional NMR experiments are essential for the unambiguous assignment of all proton and carbon signals and for confirming the overall structure.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the spin systems within the pyranose ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, enabling the assignment of the carbon signals based on the already assigned proton signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for confirming the positions of the acetyl groups by observing correlations from the ring protons to the carbonyl carbons of the acetyl groups.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about through-space proximity of protons, which is invaluable for determining the stereochemistry and preferred conformation of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, and its fragmentation pattern can offer valuable structural insights. For peracetylated sugars, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are commonly used soft ionization techniques.

Molecular Ion: The mass spectrum should show a prominent peak corresponding to the molecular ion (e.g., [M+Na]+ or [M+H]+), confirming the molecular weight of 390.34 g/mol for C16H22O11.

Fragmentation Pattern: The fragmentation of peracetylated monosaccharides in the mass spectrometer often involves the sequential loss of acetyl groups (as acetic acid or ketene). The fragmentation pattern can provide clues about the structure, although it may not be sufficient on its own for complete stereochemical determination. Analysis of the fragmentation of the glycosidic bond in larger oligosaccharides containing this unit can also provide valuable structural information.

Data Interpretation: A Validating System

The true power of these analytical techniques lies in their combined and self-validating application. The proposed structure of penta-O-acetyl-α-L-idopyranose must be consistent with all the data obtained from the different spectroscopic methods.

Integrated Analysis Workflow

Caption: Workflow for the structure elucidation of Penta-O-acetyl-α-L-idopyranose.

For instance, the connectivity of the pyranose ring established from COSY and HMBC data must be in agreement with the molecular formula determined by mass spectrometry. The relative stereochemistry of the hydroxyl groups, as inferred from the proton-proton coupling constants and NOESY correlations, must be consistent with the known structure of L-idose. The positions of the acetyl groups, confirmed by HMBC correlations from the ring protons to the acetyl carbonyl carbons, should account for all five acetyl groups observed in the 1H and 13C NMR spectra and the molecular weight determined by MS.

Conclusion

The structural elucidation of penta-O-acetyl-α-L-idopyranose is a systematic process that relies on the synergistic application of modern synthetic and spectroscopic techniques. A thorough analysis of 1D and 2D NMR data, in conjunction with mass spectrometry, allows for the unambiguous determination of its covalent structure, stereochemistry, and preferred conformation in solution. This detailed structural characterization is fundamental for its effective use as a building block in the synthesis of biologically important and therapeutically relevant complex carbohydrates. The methodologies and principles outlined in this guide provide a robust framework for researchers in the field of glycoscience and drug development to confidently characterize this and other complex carbohydrate molecules.

References

-

M. I. CHITTAWONG, V., & THEBTARANONTH, Y. (2008). Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose. Journal of the Chinese Chemical Society, 55(4), 863-867. [Link]

-

Gama, C. I., Tully, S. E., Sotogaku, N., & Hsieh-Wilson, L. C. (2006). Sulfated-modified carbohydrates for inhibiting L-selectin. Bioorganic & medicinal chemistry letters, 16(1), 115-118. [Link]

-

D'Andrea, G., & Di Michele, A. (2013). Glycosyl Triflates in Organic Synthesis. Current Organic Synthesis, 10(5), 732-751. [Link]

-

Angyal, S. J. (1969). The composition and conformation of sugars in solution. Angewandte Chemie International Edition in English, 8(3), 157-166. [Link]

Sources

A Senior Application Scientist's Field Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to Penta-O-acetyl-α-L-idopyranose (CAS: 16299-15-3)

Welcome to a comprehensive exploration of Penta-O-acetyl-α-L-idopyranose, a pivotal, yet often overlooked, building block in the intricate world of glycoscience. This guide moves beyond a simple recitation of facts, offering a narrative grounded in practical application and synthetic strategy. As researchers delving into the complex signaling pathways governed by glycosaminoglycans (GAGs), understanding the tools of the trade is paramount. This molecule is not just a chemical entity; it is a key that unlocks the synthesis of complex oligosaccharides, enabling a deeper understanding of biological processes from viral entry to cell differentiation.

This document is structured to provide a holistic view, from fundamental properties to complex synthetic applications, ensuring that every protocol and piece of data is presented with the causality and validation required for rigorous scientific endeavor.

Core Identity and Strategic Importance

Penta-O-acetyl-α-L-idopyranose (CAS No. 16299-15-3) is a fully protected monosaccharide, a derivative of the rare sugar L-idose.[1][2] Its primary significance lies not in its direct biological activity, but in its role as a stable, versatile precursor for the synthesis of L-iduronic acid (IdoA).[3][4]

L-iduronic acid is a critical hexuronic acid component of major glycosaminoglycans including heparin, heparan sulfate, and dermatan sulfate.[3][4][5] These GAGs are not mere structural components but are active participants in a vast array of biological processes by mediating interactions with a diverse range of proteins.[4][6] The conformational flexibility of the IdoA residue within a GAG chain, capable of adopting multiple chair and skew-boat forms, allows for highly specific and dynamic binding to proteins, influencing processes such as cell signaling, angiogenesis, and viral infection.[5][6][7]

Physicochemical & Handling Characteristics

A clear understanding of a compound's physical properties is the foundation of its successful application in the lab.

| Property | Value | Source(s) |

| CAS Number | 16299-15-3 | [1][8] |

| Alternate CAS | 2152-77-4 | [9][10] |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][8][9] |

| Molecular Weight | 390.34 g/mol | [1][8][10] |

| Appearance | White Crystalline Solid | [8] |

| Melting Point | 94-96°C | [8] |

| Solubility | Soluble in water, methanol, ethanol, acetone | [1] |

| Storage | Recommended: <-15°C; Hygroscopic | [1][11] |

| Purity | Typically >98% | [8] |

Synthesis Strategy: From Common Sugars to a Rare Asset

The efficient synthesis of Penta-O-acetyl-α-L-idopyranose is a cornerstone of its utility. A common and effective strategy involves a multi-step conversion from the readily available D-glucose. One documented approach achieves this in five steps from a protected glucofuranose derivative.[12] The logic behind such a synthesis is to manipulate the stereochemistry at specific carbon centers to epimerize the D-gluco configuration to the L-ido configuration.

The following workflow provides a conceptual overview of a synthetic pathway.

Caption: Conceptual workflow for the synthesis of Penta-O-acetyl-α-L-idopyranose.

Experimental Protocol: Acetylation of L-Idose

While a full multi-step synthesis is beyond the scope of this guide, a general protocol for the final acetylation step (peracetylation) of a free sugar like L-idose provides valuable insight. This method is analogous to the well-established procedures for other sugars like glucose.[13][14]

Objective: To fully acetylate all five hydroxyl groups of L-idose to yield Penta-O-acetyl-L-idopyranose.

Materials:

-

L-Idose

-

Acetic Anhydride (Ac₂O)

-

Catalyst (e.g., Sodium Acetate or Perchloric Acid)

-

Appropriate Solvent (if not using Ac₂O as solvent)

-

Ice-cold water

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a flask, suspend L-idose in an excess of acetic anhydride. If using a catalyst like sodium acetate, add it to the mixture.[14]

-

Catalysis: For acid catalysis, cool the mixture and add a catalytic amount of 70% perchloric acid dropwise, ensuring the temperature does not exceed 35°C.[13] Constant swirling is necessary until the sugar dissolves.

-

Reaction: Allow the mixture to stand at room temperature for approximately 30 minutes to an hour, or until the reaction is complete (monitored by TLC).[13] For thermal methods with sodium acetate, the mixture may be heated under reflux.[14]

-

Quenching: Slowly and carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring. This step hydrolyzes the excess acetic anhydride and precipitates the acetylated sugar product.[13]

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual acid and acetic acid.

-

Purification: Dry the crude product. Recrystallize the solid from a suitable solvent, such as hot ethanol, to yield pure Penta-O-acetyl-L-idopyranose.[13]

Trustworthiness through Self-Validation: The success of this protocol is validated by the physicochemical properties of the final product. A sharp melting point (94-96°C) and spectroscopic data consistent with the expected structure confirm the identity and purity of the compound.

Analytical Characterization: Confirming Structure and Purity

Rigorous characterization is non-negotiable. A combination of spectroscopic and physical methods is employed to validate the synthesis of Penta-O-acetyl-α-L-idopyranose.

| Analytical Technique | Purpose & Expected Outcome |

| ¹H NMR | Confirms the proton environment. The spectrum is complex due to conformational equilibria of the idopyranose ring.[5][15] Expect signals for the 5 acetyl methyl groups (~2.0-2.2 ppm) and a series of coupled signals for the 7 ring protons. The anomeric proton's chemical shift and coupling constant are diagnostic for the α-configuration. |

| ¹³C NMR | Confirms the carbon backbone. Expect signals for the 5 acetyl carbonyl carbons (~169-171 ppm), 5 acetyl methyl carbons (~20-21 ppm), and the 6 pyranose ring carbons.[16] |

| Mass Spectrometry (MS) | Determines the molecular weight, confirming the molecular formula C₁₆H₂₂O₁₁. |

| Elemental Analysis | Provides the percentage composition of C and H, which must match the theoretical values for the molecular formula. |

| Optical Rotation | Measures the specific rotation, which is a key physical constant for chiral molecules. |

Core Application: A Gateway to Glycosaminoglycan Synthesis

The principal application of Penta-O-acetyl-α-L-idopyranose is as a glycosyl donor or a precursor to one, for the synthesis of complex oligosaccharides containing L-iduronic acid.[4][17]

The process involves several key transformations:

-

Glycosylation: The peracetylated sugar can be converted into a more reactive glycosyl donor (e.g., a glycosyl bromide or trichloroacetimidate). This donor is then used to couple with a glycosyl acceptor (another protected sugar) to form a disaccharide.

-

Deprotection: The acetyl groups can be selectively removed to free up hydroxyl groups for further modification.

-

Oxidation: Crucially, the primary alcohol at the C-6 position of the idose ring is oxidized to a carboxylic acid to form the desired L-iduronic acid residue. This oxidation is often performed after the idose unit has been incorporated into the oligosaccharide chain.[3][4]

This strategic pathway allows for the construction of specific GAG sequences found in heparin or dermatan sulfate. These synthetic oligosaccharides are invaluable tools for:

-

Studying Protein-GAG Interactions: Elucidating the precise binding domains and structural requirements for proteins that interact with heparin or heparan sulfate.

-

Enzyme Substrate Development: Fusion with fluorogenic molecules like 4-methylcoumarin creates substrates to measure the activity of enzymes like α-L-iduronidase, which is deficient in the lysosomal storage disorder Mucopolysaccharidosis type I (MPS I).[12]

-

Drug Discovery: Designing and synthesizing GAG mimetics that can modulate biological processes, acting as anticoagulants, anti-inflammatory agents, or antiviral compounds. For example, IdoA-containing GAGs are known to be required for efficient respiratory syncytial virus (RSV) infection.[5]

Caption: Role of Penta-O-acetyl-α-L-idopyranose as a key intermediate.

Conclusion

Penta-O-acetyl-α-L-idopyranose represents a critical enabling molecule in the field of glycoscience. Its value is not intrinsic but is realized through its conversion into L-iduronic acid-containing structures that are otherwise largely inaccessible. For the researcher in drug development or chemical biology, mastering the synthesis and application of this compound opens the door to creating bespoke GAG oligosaccharides. These molecules are essential for dissecting complex biological signaling events and for developing novel therapeutics that target the vast and growing landscape of the glyco-interactome. It is a testament to how the synthesis of a single, rare sugar derivative can have a profound impact on our ability to understand and manipulate human health.

References

-

Title: Iduronic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Synthesis of L-Iduronic Acid Derivatives: Crystal Structure of Methyl (Methyl 2,3,4-Tri-O-Acetyl-β-L-Idopyranosid)Uronate Source: Taylor & Francis Online URL: [Link]

-

Title: Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose Source: ResearchGate URL: [Link]

-

Title: Synthetic approaches to l-Iduronic Acid and l-Idose: key building blocks for the preparation of glycosaminoglycan oligosaccharides Source: UQ eSpace URL: [Link]

-

Title: EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+) Source: The Pharmstudent URL: [Link]

-

Title: Biological functions of iduronic acid in chondroitin/dermatan sulfate Source: PubMed Central (PMC) URL: [Link]

-

Title: 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose - Optional[13C NMR] - Chemical Shifts Source: SpectraBase URL: [Link]

-

Title: Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides Source: PubMed URL: [Link]

-

Title: Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences Source: PubMed URL: [Link]

-

Title: Synthesis of L-Iduronic Acid Derivatives via [3.2.1] and [2.2.2] L-Iduronic Lactones from Bulk Glucose-Derived Cyanohydrin Hydrolysis Source: ResearchGate URL: [Link]

- Title: US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose Source: Google Patents URL

Sources

- 1. biosynth.com [biosynth.com]

- 2. Page loading... [wap.guidechem.com]

- 3. UQ eSpace [espace.library.uq.edu.au]

- 4. Synthetic Approaches to L-Iduronic Acid and L-Idose: Key Building Blocks for the Preparation of Glycosaminoglycan Oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Iduronic acid - Wikipedia [en.wikipedia.org]

- 6. Biological functions of iduronic acid in chondroitin/dermatan sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Conformer populations of L-iduronic acid residues in glycosaminoglycan sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. usbio.net [usbio.net]

- 10. scbt.com [scbt.com]

- 11. Penta-O-acetyl-beta-D-glucopyranose | 604-69-3 | TCI Deutschland GmbH [tcichemicals.com]

- 12. researchgate.net [researchgate.net]

- 13. thepharmstudent.com [thepharmstudent.com]

- 14. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 15. tandfonline.com [tandfonline.com]

- 16. spectrabase.com [spectrabase.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Penta-O-acetyl-α-L-idopyranose from D-glucose

Abstract

L-Idose, a rare L-hexose, is the C-5 epimer of D-glucose. Its scarcity in nature necessitates its synthesis from readily available starting materials, with D-glucose being the most economically viable precursor. This technical guide provides a comprehensive, in-depth exploration of a robust and validated multi-step synthetic pathway to convert D-glucose into penta-O-acetyl-α-L-idopyranose. This per-acetylated form is a stable, crystalline derivative, ideal for storage and as a versatile building block for further glycosylation reactions in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying chemical principles and strategic considerations for each transformation.

Introduction: The Significance of L-Idose and the Synthetic Challenge

L-sugars, while less common than their D-enantiomers, play crucial roles in various biological processes and are integral components of many bioactive molecules. L-Idose and its derivatives, in particular, are of significant interest in medicinal chemistry. The conversion of ubiquitous and inexpensive D-glucose to the rare and valuable L-idose represents a formidable challenge in carbohydrate chemistry.[1][2][3] The core of this challenge lies in the stereochemical inversion at the C-5 position, which defines the sugar as belonging to the L-series.[3][4]

This guide details a synthetic strategy that hinges on a series of carefully orchestrated protection, oxidation, reduction, and deprotection steps to achieve the desired epimerization at C-5. The final acetylation to yield penta-O-acetyl-α-L-idopyranose provides a stable product, readily characterizable and suitable for subsequent synthetic manipulations.

Overall Synthetic Strategy

The transformation of D-glucose to L-idose is a multi-step process that cannot be achieved directly. The chosen synthetic route is designed to be efficient and scalable, leveraging a key intermediate, 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose, commonly known as diacetone-D-glucose.[5][6] This intermediate allows for selective manipulation of the hydroxyl group at the C-3 position, which is crucial for the subsequent steps leading to the inversion of stereochemistry at C-5.

The overall synthetic workflow can be summarized as follows:

-

Protection of D-glucose: Formation of diacetone-D-glucose to protect the hydroxyl groups at C-1, C-2, C-5, and C-6.

-

Oxidation at C-3: Selective oxidation of the free hydroxyl group at C-3 to a ketone.

-

Reduction of the C-3 Ketone: Stereoselective reduction of the ketone to introduce a hydroxyl group with the D-allose configuration.

-

Selective Deprotection: Removal of the 5,6-O-isopropylidene group to expose the primary hydroxyl at C-6.

-

Tosylation of C-6 Hydroxyl: Activation of the primary hydroxyl group for subsequent nucleophilic substitution.

-

Intramolecular Nucleophilic Substitution: Formation of a 3,6-anhydro ring, which facilitates the crucial C-5 epimerization.

-

Hydrolysis and Acetylation: Opening of the anhydro ring and the remaining protecting groups, followed by per-acetylation to yield the final product, penta-O-acetyl-α-L-idopyranose.

Diagram of the Overall Synthetic Workflow:

Caption: Key steps in the C-5 epimerization process.

Protocol (Combined Steps 4-7):

A detailed, multi-step protocol for this sequence is beyond the scope of this guide's format. However, the general procedure involves:

-

Selective Hydrolysis: Treatment of the D-allofuranose derivative with aqueous acetic acid.

-

Tosylation: Reaction of the resulting diol with p-toluenesulfonyl chloride in pyridine.

-

Cyclization: Treatment of the tosylated intermediate with a strong base such as sodium methoxide in methanol.

-

Full Hydrolysis: Heating the anhydro intermediate in aqueous acid to remove all protecting groups.

-

Acetylation: The crude L-idose is then treated with acetic anhydride and a catalyst (e.g., sodium acetate or perchloric acid) to afford penta-O-acetyl-α-L-idopyranose. [7][8][9]The product can be purified by recrystallization from ethanol.

Conclusion

The synthesis of penta-O-acetyl-α-L-idopyranose from D-glucose is a testament to the ingenuity of modern carbohydrate chemistry. This in-depth guide has outlined a robust and well-established synthetic route, providing not only detailed experimental considerations but also the underlying mechanistic principles. By leveraging strategic protection and deprotection schemes, coupled with key oxidation and reduction reactions, the challenging C-5 epimerization is successfully achieved. The final per-acetylated product serves as a stable and valuable building block for the synthesis of complex carbohydrates and glycoconjugates, which are of paramount importance in the fields of drug discovery and chemical biology.

References

- BenchChem. (n.d.). Synthesis of Diacetone-D-Glucose: A Comprehensive Technical Guide.

- Fischer, E. (1895). Ueber die Verbindungen der Zucker mit den Alkoholen und Ketonen. Berichte der deutschen chemischen Gesellschaft, 28(1), 1145-1167.

- Google Patents. (n.d.). US5565037A - Process for preparing 1,2-5,6-diacetone-D-glucose.

- Google Patents. (n.d.). US5399201A - Process for preparing 1,2-5,6-diacetone-D-glucose.

- Demeter, F., Bényei, A., Borbás, A., & Herczeg, M. (n.d.). Synthesis of the Three Most Expensive l-Hexose Thioglycosides from d-Glucose. Organic Letters.

- Cfm Oskar Tropitzsch GmbH. (n.d.). Diacetone D-Glucose.

- Quora. (2016, October 1). Are D-glucose and L-glucose C-5 epimers of each other?

- Quora. (2023, January 27). What are the epimers of L-glucose?

- Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09.

- Google Patents. (n.d.). US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose.

- Google Patents. (n.d.). KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE.

Sources

- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cfmot.de [cfmot.de]

- 7. thepharmstudent.com [thepharmstudent.com]

- 8. US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose - Google Patents [patents.google.com]

- 9. KR20010029563A - PROCESS FOR THE PREPARATION OF PENTAACETYL-β-D-GLUCOPYRANOSE - Google Patents [patents.google.com]

PENTA-O-ACETYL-A-L-IDOPYRANOSE molecular weight and formula

An In-Depth Technical Guide to Penta-O-acetyl-α-L-idopyranose: Properties, Synthesis, and Applications

Abstract

Penta-O-acetyl-α-L-idopyranose is a fully protected monosaccharide of L-idose, a rare hexose that is a critical component of glycosaminoglycans such as dermatan sulfate and heparan sulfate. The per-O-acetylated form serves as a vital, stable intermediate in synthetic carbohydrate chemistry. Its utility lies in its application as a glycosylation donor and, more significantly, as a precursor for the synthesis of diagnostic enzyme substrates. This guide provides a comprehensive overview of its chemical properties, outlines an efficient synthetic pathway, details methods for its analytical characterization, and explores its primary applications in biomedical research and drug development, equipping scientists with the foundational knowledge required to leverage this compound in their work.

Core Physicochemical Properties and Identification

For any laboratory application, a thorough understanding of a compound's fundamental properties is paramount for proper handling, storage, and experimental design. Penta-O-acetyl-α-L-idopyranose is a white crystalline solid at room temperature[1]. Its solubility profile, being soluble in common organic solvents like methanol, ethanol, and acetone, facilitates its use in a variety of reaction conditions[2].

Key quantitative and identifying data are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₂₂O₁₁ | [1][2][3][4] |

| Molecular Weight | 390.34 g/mol | [1][2][4] |

| CAS Number | 16299-15-3 | [1][2][3][5] |

| Alternate CAS No. | 2152-77-4 | [3][4] |

| Appearance | White Crystalline Solid | [1] |

| Synonyms | α-L-Idose pentaacetate; A-L-IDOPYRANOSE, PENTAACETATE | [1][2] |

| Storage Conditions | Store at < -15°C or 2-8°C | [1][2][3] |

Synthesis and Purification: A Strategic Approach

The synthesis of L-idose derivatives is non-trivial due to the relative scarcity of L-idose itself. Therefore, efficient synthetic routes often commence from more abundant sugars, such as D-glucose, and involve key stereochemical inversions.

Synthetic Strategy Overview

An effective and scalable synthesis of penta-O-acetyl-α-L-idopyranose has been developed starting from 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose. This multi-step process leverages established carbohydrate chemistry transformations to achieve the desired stereochemistry and functionalization. The key stages of this synthesis include hydroboration of an enol ether, hydrolysis of the resulting L-idofuranosyl sugar, and finally, acetolysis of a 1,6-anhydro-β-L-idopyranose intermediate to yield the target compound[6]. The use of acetate protecting groups is a deliberate choice, as they are stable under a range of conditions but can be readily removed during subsequent synthetic steps.

Synthesis Workflow Diagram

The logical flow from a common starting material to the final protected L-idopyranose is a cornerstone of this synthetic strategy.

Caption: A multi-step synthesis of Penta-O-acetyl-α-L-idopyranose.

Detailed Experimental Protocol (Representative)

The following protocol is a conceptual outline based on established synthetic transformations for converting D-glucose derivatives to L-idose derivatives[6].

-

Preparation of the Enol Ether: The starting material, 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose, is treated with a suitable reagent to form the corresponding enol ether. This step is crucial for inverting the stereochemistry at C5.

-

Hydroboration-Oxidation: The enol ether intermediate undergoes hydroboration-oxidation. This reaction proceeds with anti-Markovnikov regioselectivity and specific stereocontrol, yielding an L-idofuranosyl sugar derivative. The choice of borane reagent is critical for achieving high stereoselectivity.

-

Acidic Hydrolysis: The protecting groups (isopropylidene and benzylidene) are removed under acidic conditions to yield the free L-idofuranose sugar. This is followed by a step that encourages the formation of the thermodynamically stable 1,6-anhydro-β-L-idopyranose. This anhydro intermediate is a key conformationally rigid structure that facilitates the final step.

-

Acetolysis: The 1,6-anhydro-β-L-idopyranose is subjected to acetolysis, typically using acetic anhydride in the presence of a strong acid catalyst. This reaction simultaneously opens the anhydro ring and acetylates all five free hydroxyl groups, yielding the final product, penta-O-acetyl-α-L-idopyranose.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel to isolate the pure α-anomer from any β-anomer or other byproducts.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a self-validating step essential for its use in further applications. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides unambiguous structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the detailed structure and stereochemistry of carbohydrate derivatives.

-

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the anomeric proton (H-1), the other ring protons, and the methyl protons of the five acetate groups. The chemical shift and coupling constants of the anomeric proton are particularly diagnostic for confirming the α-configuration and the pyranose ring conformation.

-

¹³C NMR: The carbon NMR spectrum provides complementary information. Key signals include those for the anomeric carbon (C-1), the other ring carbons, the methyl carbons of the acetates, and the carbonyl carbons of the acetates (typically in the 169-171 ppm range)[7].

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. For penta-O-acetyl-α-L-idopyranose, the expected exact mass is 390.1162 g/mol [8][9]. Electron ionization (EI) or electrospray ionization (ESI) techniques can be used. The resulting mass spectrum would show the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺) and characteristic fragmentation patterns corresponding to the sequential loss of acetyl groups or acetic acid molecules[9][10].

Characterization Workflow Diagram

The process of ensuring molecular integrity follows a standardized and logical workflow.

Caption: Workflow for the purification and analytical validation.

Key Applications in Research and Drug Development

The utility of penta-O-acetyl-α-L-idopyranose stems from its identity as a protected form of L-idose, making it a valuable building block for more complex molecules.

Synthesis of Fluorogenic Enzyme Substrates

A primary and highly significant application is its use as a precursor in the synthesis of fluorogenic substrates for α-L-iduronidase[6]. This enzyme is deficient in individuals with Mucopolysaccharidosis type I (MPS I), a lysosomal storage disorder.

The synthetic pathway involves deacetylating the penta-O-acetyl-α-L-idopyranose and subsequently converting it into 4-methylcoumarin-7-yl α-L-idopyranosiduronic acid. This final compound is a substrate that, when cleaved by α-L-iduronidase, releases the highly fluorescent 4-methylumbelliferone, allowing for sensitive and quantitative measurement of enzyme activity. This is crucial for disease diagnosis, high-throughput screening of potential therapeutic agents, and fundamental research into enzyme function.

Glycosylation Donor and Click Chemistry Intermediate

As a protected monosaccharide, it can serve as a glycosylation donor in the synthesis of oligosaccharides and glycoconjugates[2]. The acetyl groups provide stability, while the anomeric acetate can be selectively activated to form a glycosidic bond with a suitable acceptor molecule. Furthermore, it can be modified for use in "click chemistry" reactions, a set of powerful and reliable reactions for bioconjugation, enabling the attachment of the L-ido-pyranose moiety to proteins, lipids, or other molecules of interest[2].

Conclusion

Penta-O-acetyl-α-L-idopyranose is more than a simple acetylated sugar; it is a specialized chemical tool that provides access to the rare L-idose scaffold. Its well-defined physicochemical properties, coupled with an efficient synthetic route from abundant starting materials, make it an accessible intermediate. For researchers in glycobiology and drug development, its most impactful role is as a key precursor for diagnostic substrates essential to the study of lysosomal storage diseases. Its broader applications in glycosylation and bioconjugation further underscore its value as a versatile building block in modern carbohydrate chemistry.

References

-

ResearchGate. (n.d.). Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose. Retrieved from [Link]

-

LookChem. (n.d.). Penta-O-acetyl-aL-idopyranose CAS NO.16299-15-3. Retrieved from [Link]

-

Danta, C. C., & Sahu, S. B. (2016). EASY AND SELECTIVE ANOMERIC SYNTHESIS OF 1, 2, 3, 4, 6-PENTA-O-ACETYL- α-D (+). The Pharmstudent, 27, 07-09. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

- Bhacca, N. S., Horton, D., & Paulsen, H. (1976). Conformation of .alpha.-D-idopyranose pentaacetate. The Journal of Organic Chemistry, 41(15), 2633–2635.

-

PubChem. (n.d.). 1,2,3,4,6-Penta-O-acetyl-D-glucopyranose. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Fernandez-Mayoralas, A., Marra, A., & Conde, S. (1993). Regioselective hydrolysis of peracetylated alpha-D-glycopyranose catalyzed by immobilized lipases in aqueous medium. A facile preparation of useful intermediates for oligosaccharide synthesis. Biotechnology Letters, 15(4), 383-388.

-

SpectraBase. (n.d.). 1,2,3,4,6-Penta-O-acetyl-alpha-D-glucopyranose - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

NIST. (n.d.). β-D-Glucopyranose pentaacetate. Retrieved from [Link]

- Google Patents. (n.d.). US6350865B1 - Process for the preparation of pentaacetyl-β-D-glucopyranose.

Sources

- 1. echemi.com [echemi.com]

- 2. biosynth.com [biosynth.com]

- 3. usbio.net [usbio.net]

- 4. scbt.com [scbt.com]

- 5. Penta-O-acetyl-a-L-idopyranose, CasNo.16299-15-3 BOC Sciences United States [bocscichem.lookchem.com]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. spectrabase.com [spectrabase.com]

- 9. spectrabase.com [spectrabase.com]

- 10. β-D-Glucopyranose pentaacetate [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of Penta-O-acetyl-α-L-idopyranose in Organic Solvents

This guide provides a comprehensive overview of the solubility characteristics of penta-O-acetyl-α-L-idopyranose, a fully protected derivative of the rare sugar L-idose. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering a robust framework for its application in chemical synthesis and pharmaceutical formulation.

Introduction to Penta-O-acetyl-α-L-idopyranose

Penta-O-acetyl-α-L-idopyranose (CAS No: 16299-15-3) is a synthetic monosaccharide derivative where all hydroxyl groups of α-L-idopyranose are acetylated.[1][2][3] This per-O-acetylation renders the otherwise hydrophilic sugar into a lipophilic molecule, significantly altering its physical and chemical properties, most notably its solubility. With a molecular formula of C₁₆H₂₂O₁₁ and a molecular weight of 390.34 g/mol , this white crystalline solid is a key intermediate in the synthesis of various biologically active molecules and carbohydrate-based drugs.[1][2][4][5] Understanding its solubility is paramount for designing reaction conditions, purification strategies, and formulation protocols.

Theoretical Framework: The Science of Dissolution for Acetylated Carbohydrates

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between the solute and solvent molecules. For penta-O-acetyl-α-L-idopyranose, the five acetyl groups introduce a significant non-polar character, masking the inherent polarity of the pyranose ring's hydroxyl groups.

The dissolution process can be understood through the following thermodynamic considerations:

-

Intermolecular Forces: The primary forces at play are van der Waals interactions (specifically London dispersion forces and dipole-dipole interactions) due to the acetyl carbonyl groups and the pyranose ring ethers. The potential for hydrogen bonding is significantly reduced compared to the parent sugar, L-idose.

-

Enthalpy of Solution (ΔHsol): This is the net energy change from breaking solute-solute and solvent-solvent interactions and forming solute-solvent interactions. For penta-O-acetyl-α-L-idopyranose, a solvent that can effectively interact with its acetyl groups without requiring the disruption of strong solvent-solvent forces (like the extensive hydrogen bonding in water) will lead to a more favorable (less positive or negative) enthalpy of solution.

-

Entropy of Solution (ΔSsol): Dissolution generally leads to an increase in entropy as the ordered crystal lattice of the solute is broken down and the molecules become more disordered in the solution.

The interplay of these factors determines the Gibbs free energy of solution (ΔGsol = ΔHsol - TΔSsol), where a negative value indicates a spontaneous dissolution process.

Qualitative Solubility Profile of Penta-O-acetyl-α-L-idopyranose

| Solvent | Type | Qualitative Solubility | Rationale for (In)Solubility |

| Water | Protic, Polar | Soluble[1] | While per-acetylation increases lipophilicity, the presence of multiple ester linkages and the pyranose ring ether oxygens allows for some hydrogen bonding with water, leading to some aqueous solubility. |

| Methanol (MeOH) | Protic, Polar | Soluble[1][6] | Methanol can act as both a hydrogen bond donor and acceptor, and its smaller alkyl chain compared to other alcohols makes it a reasonably good solvent for moderately polar compounds. |

| Ethanol | Protic, Polar | Soluble[1] | Similar to methanol, ethanol's polarity and hydrogen bonding capability allow for the dissolution of penta-O-acetyl-α-L-idopyranose. |

| Acetone | Aprotic, Polar | Soluble[1] | The polar carbonyl group of acetone can interact favorably with the acetyl groups of the solute via dipole-dipole interactions. |

| Dichloromethane (DCM) | Aprotic, Non-polar | Soluble[6] | DCM is a good solvent for many organic compounds of moderate polarity. Its ability to engage in dipole-dipole interactions and its relatively low polarity make it suitable for dissolving the acetylated sugar. |

| Ethyl Acetate (EtOAc) | Aprotic, Polar | Soluble[6][7] | As an ester, ethyl acetate shares structural similarity with the acetyl groups of the solute, facilitating favorable dipole-dipole interactions. |

| Dimethylformamide (DMF) | Aprotic, Polar | Soluble[6][7] | DMF is a highly polar aprotic solvent with a high boiling point, capable of dissolving a wide range of organic compounds. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble[6][7][8][9] | DMSO is a powerful, highly polar aprotic solvent that can effectively solvate many organic molecules, including acetylated carbohydrates.[8][9] |

Factors Influencing Solubility

Several factors can significantly impact the solubility of penta-O-acetyl-α-L-idopyranose in a given solvent:

-

Temperature: For most solid solutes in liquid solvents, solubility increases with temperature.[10] This is because the additional thermal energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.

-

Solvent Polarity: As demonstrated in the table above, a solvent's polarity and its ability to form specific interactions (like dipole-dipole forces) with the acetyl groups are crucial. A systematic screening of solvents with varying polarities is recommended for optimizing solubility.

-

Purity of the Solute: The presence of impurities can affect the crystal lattice energy and thus the solubility. Highly purified material should be used for accurate solubility determination.

-

Crystalline Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is important to characterize the solid form being used.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocols are based on established methods for determining the solubility of organic compounds.

Isothermal Shake-Flask Method

This is a widely accepted method for determining equilibrium solubility.[11]

Principle: A surplus of the solid solute is equilibrated with the solvent at a constant temperature until the concentration of the solute in the solution reaches a constant value (saturation).

Apparatus and Materials:

-

Penta-O-acetyl-α-L-idopyranose (high purity)

-

Selected organic solvents (analytical grade)

-

Temperature-controlled shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical instrumentation for quantification (e.g., HPLC-UV/RI, GC-FID, or a validated spectrophotometric method)

Procedure:

-

Add an excess amount of penta-O-acetyl-α-L-idopyranose to a known volume of the selected solvent in a sealed vial or flask. The presence of undissolved solid at the end of the experiment is crucial.

-

Place the sealed container in a temperature-controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the time required to reach equilibrium.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a pipette or syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved microcrystals.

-

Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantify the concentration of penta-O-acetyl-α-L-idopyranose in the diluted sample using a pre-validated analytical method.

-

Calculate the solubility in the desired units (e.g., mg/mL or mol/L).

Self-Validation:

-

Analyze samples taken at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

High-Throughput Screening (HTS) Method

For rapid screening of multiple solvents, a smaller-scale, automated approach can be employed.

Principle: Miniaturized versions of the shake-flask method are run in parallel, often in 96-well plates, with automated liquid handling and analysis.

Procedure:

-

Dispense a fixed amount of solid penta-O-acetyl-α-L-idopyranose into the wells of a microplate.

-

Add a known volume of each test solvent to the respective wells using a liquid handling robot.

-

Seal the plate and incubate on a plate shaker at a controlled temperature.

-

After equilibration, centrifuge the plate to pellet the excess solid.

-

Transfer the supernatant to a new plate for analysis.

-

Analyze the concentration using a rapid analytical technique such as HPLC with a fast gradient.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the isothermal shake-flask method for determining the solubility of penta-O-acetyl-α-L-idopyranose.

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

The solubility of penta-O-acetyl-α-L-idopyranose is a critical parameter for its effective use in research and development. While it exhibits good qualitative solubility in a range of common polar and moderately polar organic solvents, precise quantitative data is best obtained through systematic experimental determination. The protocols and theoretical background provided in this guide offer a robust framework for scientists to accurately characterize the solubility of this important acetylated carbohydrate, enabling its confident application in synthesis and formulation.

References

-

Mäkelä, M., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

-

Mäkelä, M., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. Tuhat. Retrieved from [Link]

-

PubChem. (n.d.). 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose. Retrieved from [Link]

-

Slideshare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Bessa, L. C. B. A., et al. (2025). Experimental Data and Thermodynamic Modeling of Fructose Solubility in Glycerol. ACS Omega. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

YouTube. (2016, August 4). Factors that Affect Solubility. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. echemi.com [echemi.com]

- 3. usbio.net [usbio.net]

- 4. 1,2,3,4,6-Penta-O-acetyl-D-mannopyranose | C16H22O11 | CID 11811209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. synthose.com [synthose.com]

- 7. synthose.com [synthose.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tuhat.helsinki.fi [tuhat.helsinki.fi]

- 10. m.youtube.com [m.youtube.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to PENTA-O-ACETYL-α-L-IDOPYRANOSE: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penta-O-acetyl-α-L-idopyranose is a fully protected monosaccharide of L-idose, a rare hexose that is a C-5 epimer of D-glucose. As a key component of glycosaminoglycans such as dermatan sulfate and heparan sulfate, L-iduronic acid, the oxidized form of L-idose, plays a critical role in various biological processes, including cell signaling, coagulation, and microbial pathogenesis. The acetylated form, penta-O-acetyl-α-L-idopyranose, serves as a crucial building block in the chemical synthesis of these complex oligosaccharides and glycoconjugates. Its acetyl protecting groups render the molecule soluble in a range of organic solvents, facilitating its use in glycosylation reactions. This guide provides a comprehensive overview of the physical and chemical properties of penta-O-acetyl-α-L-idopyranose, along with detailed protocols for its synthesis and a common deprotection reaction.

Nomenclature and Chemical Identity

| Identifier | Value |

| IUPAC Name | [(2S,3R,4S,5R)-3,4,5,6-Tetraacetyloxyoxan-2-yl]methyl acetate |

| Synonyms | α-L-Idopyranose pentaacetate, α-L-Idose pentaacetate[1] |

| CAS Number | 16299-15-3[1] |

| Molecular Formula | C₁₆H₂₂O₁₁[1] |

| Molecular Weight | 390.34 g/mol [1] |

Physicochemical Properties

Physical State and Appearance

Penta-O-acetyl-α-L-idopyranose is a white crystalline solid at room temperature.

Melting Point

The melting point of penta-O-acetyl-α-L-idopyranose has been reported to be in the range of 105-110 °C.

Solubility

This compound is soluble in a variety of common organic solvents, including:

-

Dichloromethane (DCM)

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Methanol (MeOH)

-

Ethanol[1]

-

Acetone[1]

-

Water[1]

Optical Rotation

Storage and Stability

For long-term storage, it is recommended to store penta-O-acetyl-α-L-idopyranose at temperatures between 0 to 8 °C. Some suppliers recommend storage at temperatures below -15°C.[1] The acetyl groups offer protection to the hydroxyl groups, providing good chemical stability under neutral conditions. However, the ester linkages are susceptible to hydrolysis under both acidic and basic conditions.

Chemical Properties and Reactivity

The chemical reactivity of penta-O-acetyl-α-L-idopyranose is primarily dictated by the five acetyl ester groups and the pyranose ring structure.

Glycosylation Reactions

The per-O-acetylated nature of this sugar makes it a stable, yet activatable, glycosyl donor for the synthesis of oligosaccharides. The anomeric acetate can be selectively replaced by a more reactive leaving group, such as a halide or a trichloroacetimidate, to facilitate glycosidic bond formation. This compound has been shown to be useful for glycosylation reactions.[1]

Deacetylation

The acetyl groups can be readily removed under basic conditions to yield the unprotected L-idopyranose. The most common method for this transformation is the Zemplén deacetylation, which involves a transesterification reaction using a catalytic amount of sodium methoxide in methanol. This reaction is typically high-yielding and proceeds under mild conditions.

Stability and Use as a Metabolic Probe

Per-O-acetylated monosaccharides are often used as metabolic probes in living systems. The acetyl groups increase the lipophilicity of the sugar, allowing it to passively diffuse across cell membranes. Once inside the cell, non-specific esterases hydrolyze the acetyl groups, releasing the free sugar which can then enter the cell's metabolic pathways.

Synthesis and Purification

An efficient five-step synthesis of 1,2,3,4,6-penta-O-acetyl-L-idopyranose has been reported starting from 3,5-O-benzylidene-1,2-O-isopropylidene-α-D-glucofuranose, with an overall yield of 45%.[2] The key steps in this synthesis involve hydroboration of an enol ether, hydrolysis of the resulting L-idofuranosyl sugar, and acetolysis of 1,6-anhydro-β-L-idopyranose.[2]

General Purification Strategy for Per-O-acetylated Sugars

Due to their reduced polarity compared to their unprotected forms, per-O-acetylated sugars are amenable to standard purification techniques in organic chemistry.

Crystallization: For compounds that are crystalline solids, recrystallization is an effective method for purification. A suitable solvent system is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Hot ethanol has been used for the recrystallization of similar per-O-acetylated sugars.

Silica Gel Chromatography: Column chromatography using silica gel is a common method for the purification of per-O-acetylated sugars. The choice of eluent is critical and is typically a mixture of a non-polar solvent (e.g., hexanes or toluene) and a more polar solvent (e.g., ethyl acetate). The polarity of the eluent is adjusted to achieve good separation of the desired product from any impurities. For per-O-acetylated sugars, a common eluent system is a mixture of hexanes and ethyl acetate.

Experimental Protocols

Protocol 1: Zemplén Deacetylation of Penta-O-acetyl-α-L-idopyranose

This protocol describes the removal of the acetyl protecting groups to yield L-idopyranose.

Materials:

-

Penta-O-acetyl-α-L-idopyranose

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (NaOMe) solution in methanol (e.g., 0.5 M) or solid sodium methoxide

-

Dowex 50W-X8 (H⁺ form) resin or other acidic ion-exchange resin

-

Argon or Nitrogen gas

-

TLC plates (silica gel 60 F₂₅₄)

-

Staining solution (e.g., ceric ammonium molybdate or potassium permanganate)

Procedure:

-

Dissolve penta-O-acetyl-α-L-idopyranose (1.0 eq) in anhydrous methanol (approximately 5-10 mL per mmol of substrate) in a round-bottom flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add a catalytic amount of sodium methoxide solution (e.g., 0.1 eq) dropwise to the stirred solution. If using solid sodium methoxide, prepare a fresh solution in anhydrous methanol.

-

Allow the reaction to warm to room temperature and monitor its progress by Thin Layer Chromatography (TLC). The product, L-idopyranose, will have a much lower Rf value than the starting material.

-

Once the starting material is consumed (typically within 1-2 hours), add the acidic ion-exchange resin to the reaction mixture to neutralize the sodium methoxide.

-

Stir the mixture until the pH of the solution is neutral (check with pH paper).

-

Filter the reaction mixture through a plug of cotton or a fritted glass funnel to remove the resin, washing the resin with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude L-idopyranose.

-

The crude product can be further purified by silica gel chromatography if necessary, though the reaction is often clean enough to be used directly in subsequent steps.

Spectroscopic Characterization

Detailed experimental spectroscopic data for penta-O-acetyl-α-L-idopyranose is not widely available in the public domain. The following provides general expectations for the spectroscopic characterization of per-O-acetylated pyranoses.

¹H NMR Spectroscopy

The ¹H NMR spectrum of a per-O-acetylated pyranose will typically show:

-

Anomeric Proton: A distinct signal for the anomeric proton (H-1) in the region of δ 5.5-6.5 ppm. The coupling constant (³J(H₁,H₂)) can help determine the anomeric configuration (α or β).

-

Ring Protons: A complex multiplet region for the other ring protons (H-2 to H-5) typically between δ 3.5-5.5 ppm.

-

Exocyclic Methylene Protons: Signals for the H-6 protons, often appearing as two distinct signals due to their diastereotopic nature.

-

Acetyl Methyl Protons: Several sharp singlet signals in the upfield region (δ 1.9-2.2 ppm), each integrating to 3H, corresponding to the methyl groups of the five acetate esters.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will exhibit:

-

Carbonyl Carbons: Signals for the five carbonyl carbons of the acetate groups in the downfield region, typically around δ 169-171 ppm.

-

Anomeric Carbon: A signal for the anomeric carbon (C-1) in the range of δ 88-95 ppm.

-

Ring Carbons: Signals for the other ring carbons (C-2 to C-5) between δ 65-75 ppm.

-

Exocyclic Carbon: A signal for the C-6 carbon, typically around δ 60-65 ppm.

-

Acetyl Methyl Carbons: Signals for the five methyl carbons of the acetate groups in the upfield region, around δ 20-21 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of penta-O-acetyl-α-L-idopyranose is expected to show characteristic absorption bands:

-

C=O Stretching: A strong, sharp absorption band around 1740-1750 cm⁻¹ corresponding to the stretching vibration of the carbonyl groups in the ester functionalities.

-

C-O Stretching: Strong absorption bands in the region of 1200-1250 cm⁻¹ due to the C-O stretching of the acetyl groups.

-

C-H Stretching: Absorption bands around 2900-3000 cm⁻¹ corresponding to the C-H stretching of the alkyl groups.

-

Absence of O-H Stretching: A notable absence of a broad absorption band in the region of 3200-3600 cm⁻¹, indicating the complete acetylation of all hydroxyl groups.

Mass Spectrometry (MS)

Mass spectrometry of per-O-acetylated sugars can be complex due to fragmentation of the acetyl groups and the sugar ring. Common fragmentation patterns involve the loss of acetic acid (60 Da), ketene (42 Da), and acetyl groups (59 Da). The molecular ion peak [M]⁺ may be weak or absent in electron ionization (EI) mass spectrometry, while softer ionization techniques like electrospray ionization (ESI) are more likely to show adducts such as [M+Na]⁺ or [M+H]⁺.

Conclusion

Penta-O-acetyl-α-L-idopyranose is a valuable and versatile building block in carbohydrate chemistry. Its well-defined structure and reactivity allow for its use in the synthesis of biologically important oligosaccharides and glycoconjugates. This guide has provided a detailed overview of its physicochemical properties, synthesis, and key chemical transformations, offering a valuable resource for researchers in the fields of chemical biology, drug discovery, and glycobiology. While specific experimental data for some properties of this particular stereoisomer are not extensively documented, the information provided, along with data for related compounds, serves as a strong foundation for its application in the laboratory.

References

-

Ghosh, R., & Misra, A. K. (2008). Efficient Synthesis of 1,2,3,4,6-Penta-O-acetyl-L-idopyranose. ResearchGate. [Link]

-